Ethyl hexatriaconta-2,4-dienoate
Description
Ethyl hexatriaconta-2,4-dienoate is a long-chain unsaturated ester characterized by a 36-carbon backbone (denoted by "hexatriaconta") with conjugated double bonds at positions 2 and 3. Its molecular formula is C₃₈H₇₂O₂, and its estimated molecular weight is approximately 561.0 g/mol. Structurally, it comprises an ethyl ester group (-COOCH₂CH₃) linked to a polyunsaturated hydrocarbon chain.
This compound is of interest in lipid chemistry, polymer science, and materials engineering, where its long-chain structure may serve as a precursor for wax esters, surfactants, or biodegradable polymers. However, its synthesis and characterization are challenging due to the length of the carbon chain and the need for precise control over double-bond geometry during esterification.
Properties
CAS No. |
117696-18-1 |
|---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
ethyl hexatriaconta-2,4-dienoate |
InChI |
InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)40-4-2/h34-37H,3-33H2,1-2H3 |
InChI Key |
GEHPERORECILQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hexatriaconta-2,4-dienoate typically involves the esterification of hexatriaconta-2,4-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process includes the esterification reaction followed by purification steps such as crystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexatriaconta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Hexatriaconta-2,4-dienoic acid.
Reduction: Hexatriaconta-2,4-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl hexatriaconta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and conjugated systems.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl hexatriaconta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
Comparison with Similar Compounds
Chain Length and Hydrophobicity
- Ethyl hexatriaconta-2,4-dienoate has a significantly longer hydrocarbon chain (C38) compared to shorter analogs like ethyl sorbate (C8) or ethyl deca-2,4-dienoate (C12). This results in dramatically higher hydrophobicity, making it suitable for lipid-based applications (e.g., lipid bilayers) but less volatile than flavor compounds .
- Mthis compound (C37) shares similar chain length but has a methyl ester group, reducing steric hindrance and slightly lowering molecular weight compared to the ethyl analog .
Stereochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
- The conjugated diene system in this compound absorbs UV light at ~210 nm, similar to other dienoates. However, extended conjugation in shorter esters like ethyl sorbate shifts λmax to higher wavelengths (254 nm) .
- Branching (e.g., methyl groups in ethyl 3-methylhexa-2,4-dienoate) introduces additional proton signals in NMR, as seen at δ 2.10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
